molecular formula C10H10N2O2S2 B1428980 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid CAS No. 1339074-00-8

2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid

Cat. No.: B1428980
CAS No.: 1339074-00-8
M. Wt: 254.3 g/mol
InChI Key: QZQRAUOFZVBFQL-UHFFFAOYSA-N
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Description

2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid is a high-value chemical building block designed for research and development. This compound features a hybrid structure incorporating both thiophene and 1,3-thiazole heterocycles, frameworks widely recognized in medicinal chemistry for their diverse biological activities . The presence of a methylamino substituent on the thiazole ring and an acetic acid side chain on the thiophene ring makes it a versatile intermediate for further synthetic modification, particularly in the creation of amides and esters. Research Applications & Value: This compound is primarily intended for use in pharmaceutical research. Its molecular architecture is similar to that of other thiazole-containing compounds which have been investigated as potential ligands for biological targets, such as hexokinase . Researchers can utilize this chemical as a core scaffold in drug discovery projects, including the synthesis of novel molecules for screening against various diseases. Additionally, it may find application in materials science and as a precursor for the development of more complex heterocyclic systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, as similar compounds can cause skin and eye irritation .

Properties

IUPAC Name

2-[5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-11-10-12-7(5-15-10)8-3-2-6(16-8)4-9(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQRAUOFZVBFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid typically involves multi-step organic reactions. A common route includes the initial formation of the 2-(Methylamino)-1,3-thiazol-4-yl)thiophene intermediate, followed by acylation to introduce the acetic acid group. Key steps involve:

  • Thiazole formation: : Reacting thiourea with α-haloketones under acidic conditions to yield the thiazole ring.

  • Thiophene substitution: : Introducing the thiophene ring through a coupling reaction using palladium-catalyzed cross-coupling methods.

  • Acylation: : Functionalizing the thiophene intermediate with acetic anhydride to attach the acetic acid group.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the synthetic routes using continuous flow reactors and optimizing reaction conditions for higher yields and purity. Solvent choice, temperature control, and purification techniques are critical factors.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, particularly at the thiophene ring, to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the thiazole ring, leading to dihydrothiazole derivatives.

  • Substitution: : Nucleophilic substitution reactions can modify the methylamino group or the acetic acid moiety.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

  • Reduction: : Employs agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Involves nucleophiles like amines or alcohols in the presence of base catalysts.

Major Products

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Dihydrothiazole compounds.

  • Substitution: : Varied alkylated or acylated derivatives depending on the nucleophiles used.

Scientific Research Applications

2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid finds applications across diverse research areas:

  • Chemistry: : Serves as a building block for synthesizing complex organic molecules, facilitating the study of reaction mechanisms and synthetic methodologies.

  • Biology: : Investigated for its potential as a biochemical probe due to its unique structural features.

  • Medicine: : Explored for pharmaceutical development, particularly in designing new drugs with anti-inflammatory or antimicrobial properties.

  • Industry: : Used in materials science for creating novel polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and electrostatic forces. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several derivatives of acetic acid-containing heterocycles. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Core Heterocycle(s) Key Substituents Biological Relevance
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid (Target) Thiophene, 1,3-thiazole -NHCH3 (thiazole), -CH2COOH (thiophene) Potential enzyme interaction
2-[(5-Phenylamino-1,3,4-thiadiazol-2-yl)thio]acetic acid () 1,3,4-Thiadiazole -SC6H5NH, -CH2COOH High intermolecular interaction energy
2-{5-[(4-Chlorophenoxy)methyl]-4-(2-methylprop-2-enyl)-4H-1,2,4-triazol-3-yl}acetic acid () 1,2,4-Triazole -O-C6H4Cl, -CH2CH(CH2)CH2, -CH2COOH Enhanced lipophilicity
2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-ylthio]acetic acid () 1,3,4-Thiadiazole -CF3, -SCH2COOH Electron-withdrawing effects
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid () Thiophene, 1,3-thiazole -Br (thiophene), -CH2COOH Increased molecular weight/halogen interactions

Key Observations :

  • Substituent Electronic Effects: The methylamino group (-NHCH3) in the target compound donates electrons, contrasting with electron-withdrawing groups like -CF3 () or -Br (), which may alter binding kinetics or solubility .

Comparison with Other Syntheses :

  • describes alkylation of 1,3,4-thiadiazole-2-thioles to introduce sulfanylacetic acid groups, a method adaptable to the target compound .
  • utilizes sodium salts for improved solubility, suggesting the target’s acetic acid group could be modified similarly for enhanced bioavailability .
Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (aq.) Notable Features
Target Compound ~308.4 1.2–1.8 Moderate Polar carboxylic acid enhances H-bonding
2-[5-(4-Chlorobenzoyl)thiophen-2-yl]acetic acid () 294.7 3.1 Low Lipophilic due to benzoyl group
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () ~498.5 -0.5 High Sodium salt improves solubility
2-{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid () 292.3 1.5 Moderate Dioxo groups enhance H-bonding

Biological Activity

2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid is a thiazole derivative with notable biological activity. Its structure, which includes a thiazole ring and a thiophene moiety, contributes to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2S2, with a molecular weight of 254.3 g/mol. The compound features a thiazole ring linked to a thiophene structure via a methylamino group. This unique arrangement enhances its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the cytotoxic effects of thiazole derivatives on various cancer cell lines, demonstrating that structural modifications can enhance activity. For instance:

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

The presence of electron-donating groups like methyl at specific positions on the phenyl ring was found to increase cytotoxicity significantly .

The mechanism of action for this compound may involve binding to specific enzymes and receptors, influencing pathways related to cell proliferation and apoptosis. In particular, studies have shown that compounds targeting mPGES-1 (microsomal prostaglandin E synthase-1) can modulate inflammation and cancer progression by selectively inhibiting PGE2 production .

Inhibition Studies

In vitro studies demonstrated that certain derivatives of this compound could inhibit mPGES-1 at low micromolar concentrations. For example, one derivative showed an IC50 value against A549 cell lines comparable to established reference compounds . The ability to induce cell cycle arrest in the G0/G1 phase suggests potential applications in cancer therapy.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Anticancer Properties : A study assessed the anticancer potential of thiazole-based compounds in glioblastoma and melanoma models, revealing promising results in terms of selectivity and potency against tumor cells .
  • Inflammation Models : Another research focused on the anti-inflammatory effects of similar compounds in animal models, highlighting their role in reducing tumor growth through inhibition of inflammatory pathways .

Q & A

Q. What are the validated synthetic pathways for 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

  • Step 1 : Formation of the thiophene-thiazole core via cyclization of thiophene-2-carbaldehyde derivatives with thiourea or methylamine precursors under reflux conditions .
  • Step 2 : Introduction of the acetic acid moiety using alkylation or nucleophilic substitution, often requiring pH-controlled environments (e.g., NaOH/EtOH) to prevent side reactions .
  • Key Variables : Temperature (60–100°C), solvent polarity (DMSO vs. ethanol), and stoichiometric ratios of reagents significantly impact yields (reported 50–75% in optimized protocols) .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?

  • 1H/13C NMR : Critical for verifying thiophene-thiazole connectivity and acetic acid substitution patterns. Look for characteristic shifts: thiazole protons at δ 7.2–7.8 ppm and methylamino protons at δ 2.8–3.2 ppm .
  • IR Spectroscopy : Confirms C=O (1700–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
  • HPLC-DAD/MS : Validates purity (>95%) and detects degradation products under stress conditions (e.g., acidic/oxidative environments) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?

  • Experimental Design : Standardize assay protocols (e.g., CLSI guidelines for MIC testing) to minimize variability. Use reference strains (e.g., S. aureus ATCC 25923) and include positive controls (e.g., ciprofloxacin) .
  • Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish true activity from noise. For example, conflicting antifungal results may arise from strain-specific susceptibility or solubility limitations .

Q. What strategies optimize this compound’s stability in aqueous solutions for in vitro studies?

  • pH Adjustment : Buffer solutions (pH 6.8–7.4) minimize hydrolysis of the acetic acid group .
  • Lyophilization : Freeze-drying enhances long-term storage stability while avoiding thermal degradation .
  • Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking to identify decomposition pathways .

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect its pharmacokinetic properties?

  • Case Study : Replacing the methylamino group with a methoxy moiety increases logP (from 1.2 to 2.5), improving membrane permeability but reducing solubility .
  • Computational Tools : Predict ADMET properties using QSAR models (e.g., SwissADME) to prioritize derivatives with balanced bioavailability and toxicity profiles .

Methodological Challenges and Solutions

Q. What are the best practices for analyzing structure-activity relationships (SAR) in this compound’s derivatives?

  • Library Design : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) on the thiophene and thiazole rings .
  • Biological Profiling : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking (e.g., AutoDock Vina) to map interactions with targets like dihydrofolate reductase .

Q. How can researchers address low reproducibility in synthetic yields across labs?

  • Protocol Harmonization : Publish detailed reaction logs (e.g., exact stirring rates, inert gas flow rates) .
  • Quality Control : Use certified reference materials (CRMs) for key intermediates and validate reagent purity via independent assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
Reactant of Route 2
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid

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